Diclofenac Acyl-beta-D-glucuronide Allyl Ester

Overview

Description

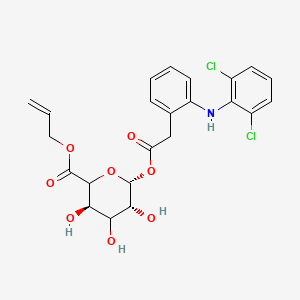

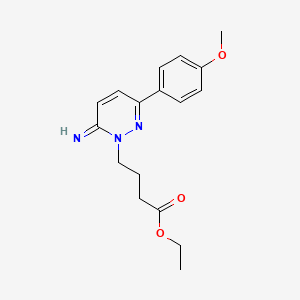

Diclofenac Acyl-beta-D-glucuronide Allyl Ester is a compound with the molecular formula C23H23Cl2NO8 . It is an intermediate for the synthesis of Diclofenac’s glucuronide metabolite .

Molecular Structure Analysis

The molecular weight of this compound is 512.3 g/mol . The IUPAC name is prop-2-enyl (3R,5R,6R)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis

One major reaction that occurs with this compound is acyl migration .Physical and Chemical Properties Analysis

The compound has a molecular weight of 512.3 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 9 . The compound also has a Rotatable Bond Count of 10 . The Exact Mass and Monoisotopic Mass are both 511.0800721 g/mol .Scientific Research Applications

Metabolism and Toxicity of Diclofenac Acyl-β-D-glucuronide Diclofenac acyl-β-D-glucuronide, a metabolite of diclofenac, undergoes extensive metabolism in the liver. The metabolite's toxicity, particularly hepatotoxicity, may be influenced by its interaction with various proteins and enzymes in the liver. For instance, diclofenac acyl-β-D-glucuronide's stability and reactivity are crucial in understanding its potential toxic effects. The metabolite's interaction with ATP-binding cassette transporters, especially multidrug resistance protein 2 (MRP2/ABCC2) and breast cancer resistance protein (BCRP/ABCG2), significantly influences its plasma levels and biliary excretion. Moreover, the sinusoidal efflux of diclofenac acyl-β-D-glucuronide from the liver to the blood predominantly involves multidrug resistance protein 3 (MRP3/ABCC3). Such interactions are vital in understanding the metabolite's role in rare but severe idiosyncratic liver toxicity associated with diclofenac use (Lagas et al., 2010).

Drug Transporter Interactions Diclofenac acyl-β-D-glucuronide interacts with various human drug transporters, playing a significant role in its disposition. It acts as a substrate for numerous organic anion transporters (OATs), organic anion-transporting polypeptides (OATPs), breast cancer resistance protein (BCRP), and multidrug resistance proteins (MRP2 and MRP3). These interactions are crucial in the metabolite's renal and hepatic disposition, indicating that diclofenac acyl-β-D-glucuronide's formation and subsequent conversion to the parent compound, diclofenac, should be carefully considered when assessing drug-drug interactions (Zhang et al., 2016).

Role in Hepatic Transporter Function and Intestinal Injury Diclofenac acyl-β-D-glucuronide's interaction with hepatic transporters, such as multidrug resistance-associated protein 3 (Mrp3), significantly affects its disposition and potential toxicity. Mrp3-mediated basolateral efflux of diclofenac acyl-β-D-glucuronide is crucial in regulating its plasma concentrations. Moreover, the compromised function of Mrp3 can exacerbate gastrointestinal injuries after diclofenac treatment, highlighting the metabolite's role in drug-induced adverse reactions (Scialis et al., 2015).

Environmental Perspective The environmental fate of diclofenac and its metabolites, including diclofenac acyl-β-D-glucuronide, is of concern due to potential harmful effects on non-target organisms. Studies on diclofenac transformation kinetics and its metabolites in laboratory-scale experiments highlight the importance of understanding the environmental implications of drug residues and their metabolites, which can be crucial in environmental monitoring and risk assessment efforts (Lee et al., 2012).

Mechanism of Action

Target of Action

Diclofenac Acyl-beta-D-glucuronide Allyl Ester is an intermediate in the synthesis of the COX inhibitor metabolite diclofenac acyl-beta-D-glucuronide . The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the production of prostaglandins .

Mode of Action

As an intermediate in the synthesis of the COX inhibitor metabolite diclofenac acyl-beta-D-glucuronide, this compound likely interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition results in decreased production of prostaglandins, which are involved in mediating inflammation, pain, and fever.

Biochemical Pathways

The compound affects the cyclooxygenase pathway, which is responsible for the production of prostaglandins . By inhibiting COX-1 and COX-2, the compound reduces the production of these inflammatory mediators, thereby alleviating symptoms of inflammation and pain.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the activity of COX-1 and COX-2, the compound decreases the production of prostaglandins, reducing inflammation and pain at the cellular level .

Safety and Hazards

Properties

IUPAC Name |

prop-2-enyl (3R,5R,6R)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23Cl2NO8/c1-2-10-32-22(31)21-19(29)18(28)20(30)23(34-21)33-16(27)11-12-6-3-4-9-15(12)26-17-13(24)7-5-8-14(17)25/h2-9,18-21,23,26,28-30H,1,10-11H2/t18?,19-,20-,21?,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQJKISLWOVAQH-FQXTYDLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1C(C(C(C(O1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)C1[C@@H](C([C@H]([C@H](O1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23Cl2NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675831 | |

| Record name | Prop-2-en-1-yl 1-O-{[2-(2,6-dichloroanilino)phenyl]acetyl}-beta-L-threo-hexopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698358-10-0 | |

| Record name | Prop-2-en-1-yl 1-O-{[2-(2,6-dichloroanilino)phenyl]acetyl}-beta-L-threo-hexopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B564767.png)

![4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester](/img/structure/B564769.png)

![(3S)-5-[(1R)-1-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,2-dimethyloxolane-3,4-diol](/img/structure/B564774.png)

![(3R,5R,6S,7S,9R,13R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-14-ethyl-3,5,7,9,13-pentamethyl-oxacyclotetradecane-2,4,10-trione](/img/structure/B564775.png)